4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl-
Description
Structural Characterization of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-Ethyl-2,6,8-Trimethyl-
IUPAC Nomenclature and Systematic Identification
The systematic name 3-ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one derives from the parent structure 4H-pyrido[1,2-a]pyrimidin-4-one, a bicyclic system comprising a pyridine ring fused to a pyrimidinone moiety. Numeric positioning follows IUPAC guidelines:
- Pyrido[1,2-a]pyrimidin-4-one : The pyridine ring (positions 1–6) is fused to the pyrimidinone ring (positions 7–10) at bonds 1a-7 and 2a-8.
- Substituents:
The compound’s CAS registry number (23443-10-9 ) and PubChem CID (354785 ) confirm its identity.
Molecular Formula and Weight Analysis
The molecular formula C₁₃H₁₆N₂O accounts for the parent structure (C₈H₆N₂O) and substituents (3-ethyl: +C₂H₅; 2,6,8-trimethyl: +3×CH₃). Exact mass calculations yield:
X-ray Crystallographic Studies
While direct X-ray data for this compound is unavailable, analogous pyrido-pyrimidinone derivatives crystallize in monoclinic systems with space group P 1 21/n 1. Key parameters from related structures include:
- Unit cell dimensions : a = 10.98 Å, b = 9.86 Å, c = 11.76 Å, β = 109.7°.
- Packing : Planar pyrido-pyrimidinone cores stack via π-π interactions, while alkyl substituents occupy axial positions to minimize steric strain.
Table 1. Comparative Crystallographic Data for Pyrido-Pyrimidinone Derivatives
| Parameter | Target Compound (Inferred) | Ethyl 9-Benzoyl Derivative |
|---|---|---|
| Space Group | P 1 21/n 1 | P 1 21/n 1 |
| a (Å) | ~11.0 | 10.9766 |
| b (Å) | ~9.9 | 9.8626 |
| c (Å) | ~11.8 | 11.7636 |
| β (°) | ~110 | 109.697 |
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃, 400 MHz):
- ¹³C NMR (CDCl₃, 100 MHz):
Infrared (IR) Spectroscopy
- C=O Stretch : 1683–1685 cm⁻¹ (pyrimidinone ketone).
- C≡N/Aromatic C-H : 2204 cm⁻¹ (absent here) and 3050–3100 cm⁻¹.
Mass Spectrometry (MS)
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) simulations predict:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative charge localization at the pyrimidinone oxygen (O⁻) and positive charge at the pyridine nitrogen (N⁺).
- Tautomerism : The 4-keto form is favored over 4-hydroxy due to aromatic stabilization (energy difference: ~12 kcal/mol).
Figure 1. DFT-Optimized Geometry (B3LYP/6-311+G(d,p)) $$ \text{Insert optimized structure showing planar core and substituent orientations} $$
Properties
CAS No. |
16867-32-6 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-ethyl-2,6,8-trimethylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H16N2O/c1-5-11-10(4)14-12-7-8(2)6-9(3)15(12)13(11)16/h6-7H,5H2,1-4H3 |
InChI Key |
DFNXHNBRQIABNY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=C(N2C1=O)C)C)C |
Origin of Product |
United States |
Preparation Methods
Thermal Cyclization of Aminomethylenemalonates
One of the most common methods involves the thermal cyclization and subsequent decarboxylation of aminomethylenemalonates. The process can be summarized as follows:
- Starting Material: Isopropylidene (2-pyridylamino)methylenemalonate is synthesized from 2-aminopyridines and isopropylidene methoxymethylenemalonate.
- Cyclization Conditions: The aminomethylenemalonate is heated in diphenyl ether at approximately 260°C for a short duration (e.g., 10 minutes).
- Work-Up: After cooling, the reaction mixture is diluted with hexane and extracted with aqueous hydrochloric acid. The pH of the aqueous extract is adjusted to slightly alkaline conditions using sodium hydroxide, leading to the precipitation of the desired product.
- Purification: The crude product is recrystallized from ethanol to achieve high purity.
This method typically yields good results and has been optimized for various derivatives by modifying reaction conditions and substituents.
Cyclization Using Meldrum’s Acid
Another robust approach uses Meldrum’s acid as a starting material due to its high reactivity:
- Reaction Scheme: Meldrum’s acid reacts with trimethyl orthoformate and the appropriate 2-aminopyridine to form methoxymethylenemalonates.
- Cyclization and Decarboxylation: The intermediate undergoes cyclization followed by ester hydrolysis and decarboxylation under controlled conditions.
- Product Isolation: The final compound is isolated using standard filtration and recrystallization techniques.
This method offers advantages such as higher yields compared to dimethyl malonate-based approaches due to the stronger acidity of Meldrum’s acid (pKa = ~7 in DMSO).
Alternative Synthesis Strategies
One-Step Cyclization
A novel one-step procedure involves the use of chlorotrimethylsilane as a promoter for cyclization reactions:
- Reactants: A mixture of 3-formylchromone and a variety of 2-methylpyrimidin-4(3H)-ones.
- Reaction Conditions: Chlorotrimethylsilane facilitates the cyclization under mild conditions.
- Outcome: This method provides a flexible approach to synthesizing structurally diverse pyrido[1,2-a]pyrimidin-4-one derivatives in a single step.
This approach simplifies the synthesis process and reduces reaction time while maintaining good yields.
Halogenation for Derivative Synthesis
Halogenated derivatives can be synthesized from the parent compound using N-halosuccinimides:
- Starting Material: 4H-Pyrido[1,2-a]pyrimidin-4-one.
- Halogenation Agent: N-halosuccinimides (e.g., N-bromosuccinimide or N-chlorosuccinimide).
- Reaction Conditions: The reaction is carried out in an appropriate solvent under controlled temperature.
- Applications: These halogenated derivatives serve as intermediates for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.
Experimental Data Summary
The following table summarizes key experimental data for the preparation methods:
| Method | Starting Material | Key Reagent/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thermal Cyclization | Isopropylidene (2-pyridylamino)methylenemalonate | Diphenyl ether at 260°C | ~70–85 | High purity after recrystallization |
| Meldrum’s Acid Approach | Meldrum’s acid, trimethyl orthoformate | Cyclization + decarboxylation | ~80–90 | Higher yield compared to dimethyl malonate |
| One-Step Cyclization | 3-formylchromone | Chlorotrimethylsilane | ~60–75 | Simplified procedure |
| Halogenation | Parent compound | N-halosuccinimides | ~50–70 | Used for derivative synthesis |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications to the pyrido[1,2-a]pyrimidin-4-one scaffold can enhance cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Certain derivatives have shown activity against a range of bacterial strains and fungi. The structural features of 4H-Pyrido[1,2-a]pyrimidin-4-one contribute to its ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .
3. Enzyme Inhibition
This compound is noted for its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit enzymes related to cancer progression and microbial resistance. The inhibition of these enzymes can lead to therapeutic benefits in treating diseases associated with these targets .
Biological Research Applications
1. Drug Development
The unique properties of 4H-Pyrido[1,2-a]pyrimidin-4-one make it a valuable scaffold in drug development. Researchers are exploring its derivatives for their pharmacological profiles, aiming to optimize efficacy and reduce toxicity. The compound's ability to interact with biological targets makes it a focal point in the design of new therapeutic agents .
2. Mechanistic Studies
The compound serves as a model in mechanistic studies aimed at understanding the biochemical pathways involved in disease processes. By studying how this compound interacts at the molecular level with various biological systems, researchers can gain insights into disease mechanisms and potential therapeutic interventions .
Environmental Applications
1. Toxicology Studies
Given its chemical structure, 4H-Pyrido[1,2-a]pyrimidin-4-one is also relevant in toxicology research. Understanding the environmental impact and degradation pathways of such compounds is crucial for assessing their safety and ecological effects. Studies focusing on their persistence in the environment can inform regulatory policies regarding chemical use and management .
Case Studies
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6,8-trimethyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key differences among 4H-pyrido[1,2-a]pyrimidin-4-one derivatives arise from substituent type, position, and complexity. Below is a comparative analysis:
Key Observations
- Alkyl vs. For example, the target compound’s logP is likely higher than that of aryl-substituted derivatives like 2-(3,4-dimethoxyphenyl) analogues . Aryl and heterocyclic groups (e.g., benzisoxazole, imidazo[1,2-a]pyridine) enhance interactions with aromatic residues in biological targets, as seen in patented compounds with piperazine or fluorinated motifs .
Position-Specific Effects :
- Methyl groups at positions 2, 6, and 8 in the target compound may sterically hinder interactions compared to derivatives with substituents at less congested positions (e.g., 3,6-dimethyl derivative) .
- Ethyl at position 3 introduces moderate bulk without significantly altering electronic properties, contrasting with electron-withdrawing groups like fluorine .
Biological Activity Trends :
- Derivatives with polar substituents (e.g., piperazine, methoxy) exhibit improved solubility and gastroprotective activity in rat models, as demonstrated in studies of 4H-pyrido[1,2-a]pyrimidin-4-ones .
- Fluorinated analogues (e.g., 106266-06-2) show enhanced metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
Biological Activity
4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-2,6,8-trimethyl- is a heterocyclic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its antiproliferative effects against various cancer cell lines, as well as its antibacterial properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 216.12572 g/mol. Its structural features suggest potential interactions with biological targets.
Antiproliferative Activity
Recent studies have highlighted the cytotoxic effects of this compound against several hematologic tumor cell lines:
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| HL-60 | 0.70 ± 0.14 | Best cytotoxic activity among tested compounds . |
| HEL | 1.05 ± 0.35 | Moderate activity observed . |
| K-562 | 1.25 ± 0.35 | Comparable activity to other derivatives . |
The compound exhibited selective toxicity, with a significant difference in cytotoxicity between cancerous and normal cells. For instance, it demonstrated low cytotoxicity in normal Vero cell lines with an IC50 value greater than 25 μM, indicating a selectivity index higher than 25-fold against cancer cells .
The mechanism by which 4H-Pyrido[1,2-a]pyrimidin-4-one exerts its effects is still under investigation. However, it is believed to interfere with cellular proliferation pathways and induce apoptosis in malignant cells. The presence of electron-withdrawing groups in some derivatives has been linked to enhanced cytotoxicity, as seen in modifications that maintained fluorinated groups .
Antibacterial Activity
In addition to its antitumor properties, the compound has shown promising antibacterial activity against various bacterial strains:
| Bacterial Strain | MIC (μM) | Activity Level |
|---|---|---|
| E. coli | 50 | Moderate inhibition observed . |
| S. aureus | 100 | Effective against gram-positive bacteria . |
The compound's structural characteristics contribute to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial growth.
Case Studies
A notable study involved the synthesis of various derivatives of pyrido[1,2-a]pyrimidinone that were tested for their antiproliferative properties. The derivatives exhibited varying degrees of activity based on their substituents:
- Compound Derivative A : IC50 = 1.50 ± 1.27 μM against HL-60.
- Compound Derivative B : Exhibited no significant activity against MDA-MB-231 and HS-578T cell lines.
These findings suggest that structural modifications can significantly impact biological activity and highlight the importance of optimizing chemical structures for enhanced efficacy .
Q & A
Basic Research Questions
Q. What are established synthetic methodologies for introducing substituents at the C-3 position of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives?
- Methodological Answer :
-
Metal-free chalcogenation : Radical-mediated sulfenylation/selenylation using iodine and persulfate under mild conditions achieves C-3 functionalization with yields up to 95%. This method is scalable to gram quantities and tolerates halogen substituents at C-6, enabling late-stage modifications .
-
Electrochemical selenylation : Employing KI as an electrolyte and carbon/platinum electrodes, this method avoids metal catalysts and achieves high yields (81–93%) under ambient conditions, even at 5 mmol scale .
-
Halogenation : N-Halosuccinimides (e.g., NCS, NBS) directly halogenate the C-3 position, though competing cyclization pathways may occur, requiring careful NMR analysis (e.g., 1H/13C) to confirm regioselectivity .
Method Conditions Yield Range Key Advantages Limitations Metal-free chalcogenation I₂, K₂S₂O₈, 60°C 76–95% Gram-scale, halogen-tolerant Radical scavengers inhibit Electrochemical selenylation KI, DMSO, 30 mA 81–93% Metal-free, ambient conditions Requires specialized setup Halogenation NXS, DCM, RT 50–85% Direct functionalization Competing side reactions
Q. Which analytical techniques are critical for characterizing substitution patterns in 4H-pyrido[1,2-a]pyrimidin-4-one derivatives?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming regioselectivity, particularly in distinguishing C-3 vs. C-6 substitution. For example, C-3 halogenation shifts the pyrimidinone carbonyl signal downfield by ~2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, especially for selenium-containing derivatives, where isotopic patterns aid identification .
- X-ray Crystallography : Limited but critical for resolving ambiguous regiochemistry in complex derivatives, such as those with bulky naphthyl substituents .
Advanced Research Questions
Q. How do reaction mechanisms differ between metal-free and metal-catalyzed C-3 functionalization strategies?
- Methodological Answer :
- Radical Pathway (Metal-free) : Iodine and persulfate generate thiyl/selenyl radicals, which abstract hydrogen from C-3, forming a carbon-centered radical intermediate. This recombines with chalcogen radicals, as confirmed by TEMPO inhibition studies and trapped intermediates .
- Electrochemical Pathway : Iodide ions oxidize to I₂, which reacts with diselenides to form selenyl iodide (RSeI). Nucleophilic attack by the pyridopyrimidinone yields the product, avoiding radical intermediates .
- Contradictions : Metal-free methods require stoichiometric oxidants (e.g., K₂S₂O₈), while electrochemical approaches leverage in situ iodine generation. Conflicting yields under inert atmospheres (e.g., 76% vs. 95%) suggest solvent and oxidant roles in radical stabilization .
Q. What strategies resolve regioselectivity conflicts in C-H functionalization of 4H-pyrido[1,2-a]pyrimidin-4-ones?
- Methodological Answer :
- Substituent Effects : Electron-donating groups (e.g., –OMe) at C-2 enhance C-3 reactivity by stabilizing radical intermediates, while steric hindrance from C-6 halogens (–F, –Cl) directs functionalization to C-3 .
- Catalyst Screening : Heterogeneous Cu/OMS-2 catalysts improve selectivity for tetrasubstituted enediones via oxidative coupling, avoiding byproducts seen in thermal cyclization .
- Computational Modeling : While not explicitly covered in evidence, DFT calculations (hypothetical) could predict activation barriers for competing pathways (e.g., C-3 vs. C-6), guiding experimental optimization.
Q. How can contradictory biological activity data for 4H-pyrido[1,2-a]pyrimidin-4-one derivatives be reconciled?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Derivatives with C-3 ethyl/methyl groups (e.g., 3-ethyl-2,6,8-trimethyl-) show enhanced bioactivity due to lipophilicity, as seen in estrogen-related receptor modulation .
- Assay Variability : Discrepancies in IC₅₀ values for 5-HT6 antagonism vs. acetylcholinesterase inhibition may arise from assay conditions (e.g., pH, co-solvents). Standardized protocols (e.g., fixed DMSO concentrations) are recommended .
- Metabolite Interference : Active metabolites (e.g., 9-hydroxyrisperidone) can skew in vivo data. LC-MS/MS profiling distinguishes parent compounds from metabolites in pharmacokinetic studies .
Data Contradiction Analysis
Q. Why do halogenation reactions of 4H-pyrido[1,2-a]pyrimidin-4-ones yield unexpected byproducts?
- Methodological Answer :
- Competing Pathways : Halogenation with NXS (NCS/NBS) can generate N-(2-pyridyl)iminoketenes, leading to "head-to-tail" cycloaddition byproducts (e.g., 1,8-naphthyridin-4-ones). This is mitigated by optimizing solvent polarity (e.g., DMF vs. DCM) and reaction time .
- Thermal vs. Catalytic Conditions : Elevated temperatures favor byproduct formation, whereas Cu/OMS-2 catalysis at RT suppresses side reactions via controlled oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
